4-chloro-3,5-dimethyl-1H-pyrazole

Vue d'ensemble

Description

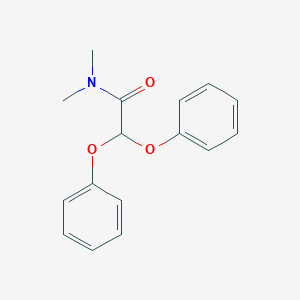

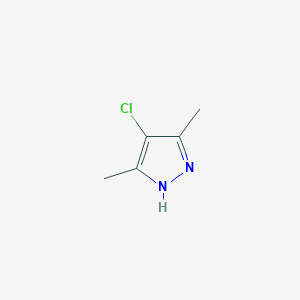

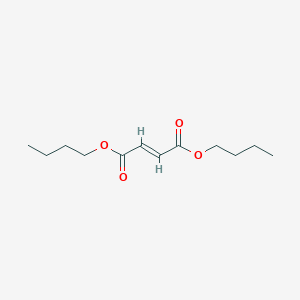

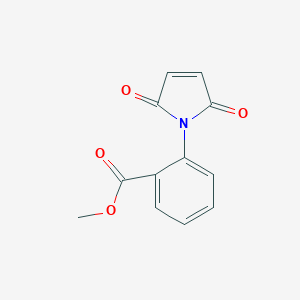

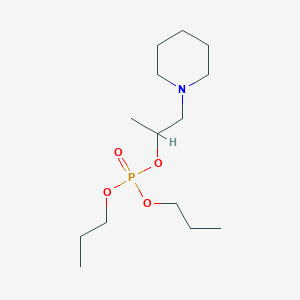

4-Chloro-3,5-dimethyl-1H-pyrazole (4-Cl-3,5-DMP) is an organic compound with the molecular formula C5H7ClN2. It is a white solid that is soluble in water and other organic solvents. 4-Cl-3,5-DMP has a wide range of applications in organic synthesis and is widely used in the preparation of other compounds. It is also used as a reagent in the synthesis of pharmaceuticals and other compounds.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

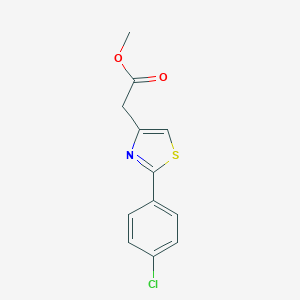

4-Chloro-3,5-dimethyl-1H-pyrazole is involved in various chemical synthesis processes. For instance, it reacts with hydrazines in different solvents, leading to mixtures of regioisomeric pyrazoles, and conditions have been found for the selective formation of specific pyrazole compounds (Mikhed’kina et al., 2009). Another study demonstrates its use in the synthesis of compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes, which show significant antibacterial and DNA photocleavage activity (Sharma et al., 2020).

Catalysis

In catalysis, this compound is used in reactions like the phase transfer catalyzed synthesis of 3-methyl-4H-pyrazolo[3,4-d]isoxazole from 3,5-dimethyl-4-isoxazolyldiazonium tetrafluoroborate, demonstrating its role in facilitating complex chemical transformations (Rajanarendar et al., 2007).

Green Chemistry

A study highlights its application in green chemistry through the mechanochemical synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, using a solvent-free method, which is important for sustainable chemical practices (Saeed & Channar, 2017).

Molecular Structure Analysis

This compound has also been used in structural analysis studies. For example, its derivatives have been analyzed using various spectroscopic techniques, contributing to our understanding of molecular structures and interactions (Dong-ge, 2009).

Polymerization and Material Science

In material science, pyrazole-based dithiocarbamates, derivatives of this compound, are used as RAFT agents in polymerization, demonstrating control over molecular mass and dispersity in radical polymerization processes (Gardiner et al., 2017).

Antibacterial and Anticancer Research

This compound forms the basis of various derivatives with potential antibacterial and anticancer properties, as indicated by studies that synthesized new compounds showing higher anticancer activity than standard drugs (Hafez et al., 2016).

Corrosion Inhibition

In the field of corrosion inhibition, dimethyl-1H-pyrazole derivatives have been investigated as corrosion inhibitors for mild steel, demonstrating their potential in industrial applications to protect metals from corrosion (El Arrouji et al., 2020).

Safety and Hazards

4-Chloro-3,5-dimethyl-1H-pyrazole is classified as an irritant . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower .

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTUBTJLRQIMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350099 | |

| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15953-73-8 | |

| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15953-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

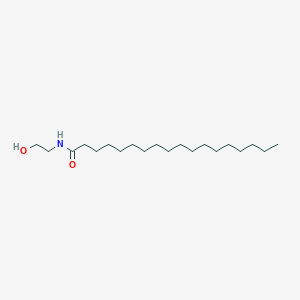

Q1: What makes 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate a more effective RAFT agent compared to its unsubstituted counterpart?

A: The introduction of a chlorine atom at the 4-position of the pyrazole ring enhances the electron-withdrawing nature of the structure. This modification significantly improves the compound's performance as a RAFT agent, particularly in controlling the polymerization of methyl methacrylate (MMA). [, ] This enhancement is evident in the lower dispersity values (Đ) achieved during MMA polymerization, indicating a more controlled and uniform polymer chain growth. [, ]

Q2: How does the presence of a chlorine substituent in this compound-1-carbodithioate affect its performance with different types of monomers?

A: Research demonstrates that this compound-1-carbodithioate exhibits excellent control over the polymerization of More Activated Monomers (MAMs) such as styrene, methyl acrylate, and N,N-dimethylacrylamide, resulting in polymers with well-defined molar masses and low dispersities. [, ] While it also enables control over Less Activated Monomers (LAMs) like vinyl acetate, the polymerization process may experience some retardation. [, ]

Q3: Beyond its use as a RAFT agent, is this compound-1-carbodithioate explored for other applications in scientific research?

A: Interestingly, the core structure of this compound, without the carbodithioate group, has been incorporated into larger molecules investigated for their antitumor and antioxidant properties. [] While the specific role of the this compound moiety in these molecules requires further investigation, its presence hints at potential applications beyond polymer chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)